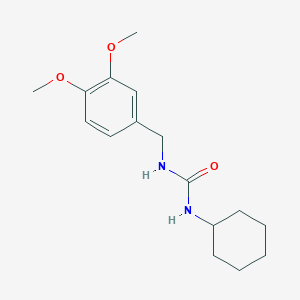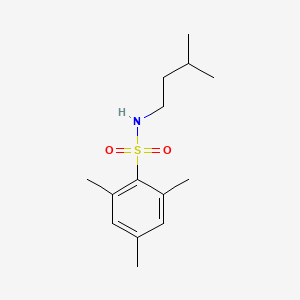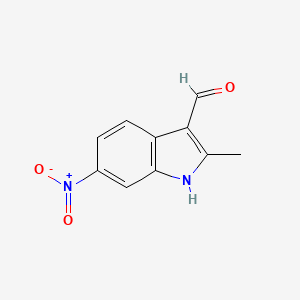![molecular formula C10H8N4O4S B5716809 methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell walls and membranes of microorganisms. It has also been suggested that the compound induces cell death in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several potential future directions for scientific research. One of the most promising directions is the development of new antibiotics and antifungal agents based on the compound's potent antimicrobial and antifungal activity. Moreover, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
In conclusion, Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties. The compound has several advantages for lab experiments, including its stability and potent activity, but also has some limitations, including its potential toxicity and limited solubility in water. The future directions of research on the compound include the development of new antibiotics and antifungal agents and the development of new drugs for the treatment of various diseases.
Synthesemethoden
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoyl chloride with potassium thiocyanate followed by the reaction with methylamine hydrochloride. The resulting product is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-10(15)11-9-13-12-8(19-9)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFGWZDQRLQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)

![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)

![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)